molecular formula C24H54O3Sn2 B8478466 1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane CAS No. 34833-46-0

1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane

Cat. No. B8478466
M. Wt: 628.1 g/mol
InChI Key: USQMVHZTNFOLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362293B2

Procedure details

692 g (2.78 mol) of di-n-butyl tin oxide and 2000 g (27 mol) of 1-butanol (Wako Pure Chemical Industries, Ltd., Japan) were placed in a 3000 mL volumetric pear-shaped flask. The flask containing the white, slurry-like mixture was attached to an evaporator to which was connected an oil bath equipped with a temperature controller, a vacuum pump and a vacuum controller. The purge valve outlet of this evaporator was connected to a line containing nitrogen gas flowing at normal pressure. After closing the purge valve of the evaporator and reducing pressure inside the system, the purge valve was opened gradually to allow nitrogen to flow into the system and return to normal pressure. The oil bath temperature was set to about 126° C., the flask was immersed in the oil bath and rotation of the evaporator was started. After rotating, stirring and heating for about 30 minutes at normal pressure with the purge valve of the evaporator left open, the mixture boiled and distillation of the low boiling point component began. After maintaining in this state for 8 hours, the purge valve was closed, pressure inside the system was gradually reduced, and residual low boiling point component was distilled off with the pressure inside the system at 76 to 54 kPa. After the low boiling point component no longer appeared, the flask was taken out of the oil bath. The reaction liquid was in the form of a clear liquid. The flask was subsequently taken out of the oil bath, the purge valve was opened gradually and the pressure inside the system was returned to normal pressure. 952 g of Reaction liquid were obtained in the flask. Based on the results of 119Sn, 1H and 13C-NMR analyses, a product in the form of 1,1,3,3-tetra-n-butyl-1,3-di(n-butyloxy)distannoxane was obtained at a yield of 99% based on di-n-butyl tin oxide. The same procedure was then repeated 12 times to obtain a total of 11480 g of 1,1,3,3-tetra-n-butyl-1,3-di(n-butyloxy)distannoxane.
Quantity
692 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:11]([OH:15])[CH2:12][CH2:13][CH3:14]>>[CH2:1]([Sn:5]([CH2:6][CH2:7][CH2:8][CH3:9])([O:15][CH2:11][CH2:12][CH2:13][CH3:14])[O:10][Sn:5]([CH2:6][CH2:7][CH2:8][CH3:9])([CH2:1][CH2:2][CH2:3][CH3:4])[O:15][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
692 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
2000 g
Type
reactant
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The flask containing the white,
CUSTOM
Type
CUSTOM
Details
was attached to an evaporator to which
CUSTOM
Type
CUSTOM
Details
equipped with a temperature controller
CUSTOM
Type
CUSTOM
Details
The purge valve outlet of this evaporator
ADDITION
Type
ADDITION
Details
containing nitrogen gas
CUSTOM
Type
CUSTOM
Details
the purge valve of the evaporator
CUSTOM
Type
CUSTOM
Details
was set to about 126° C.
CUSTOM
Type
CUSTOM
Details
the flask was immersed in the oil bath and rotation of the evaporator
TEMPERATURE
Type
TEMPERATURE
Details
heating for about 30 minutes at normal pressure with the purge valve of the evaporator
Duration
30 min
WAIT
Type
WAIT
Details
left open
DISTILLATION
Type
DISTILLATION
Details
distillation of the low boiling point component
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining in this state for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the purge valve was closed
DISTILLATION
Type
DISTILLATION
Details
residual low boiling point component was distilled off with the pressure inside the system at 76 to 54 kPa
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
952 g of Reaction liquid
CUSTOM
Type
CUSTOM
Details
were obtained in the flask
CUSTOM
Type
CUSTOM
Details
results of 119Sn, 1H and 13C-NMR analyses

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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